
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that could help infer the properties and potential synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic building blocks such as amino acid esters and azides. For instance, the synthesis of methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates and dipeptides was achieved through a one-pot synthesis starting from these precursors . This suggests that the synthesis of "this compound" could also involve a similar strategy, possibly starting with a pyridazine derivative and introducing the thioacetamide and bromophenyl groups in subsequent steps.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using various analytical techniques. For example, the structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was confirmed by elemental analysis, FTIR, 1H NMR, and single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of "this compound" as well, ensuring the correct assembly of the molecule and the identification of its three-dimensional conformation.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in the context of their biological activity. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated as opioid kappa agonists, with variations in the N-acyl, N-alkyl, and amino functions . This indicates that the functional groups present in "this compound" could also be modified to explore different chemical reactions and potentially tune the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to the one have been characterized through techniques such as thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . These methods can provide valuable information about the stability, solubility, and electronic properties of "this compound", which are important for understanding its behavior in various environments and potential applications.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Research has been conducted on the synthesis and antimicrobial activity of novel sulphonamide derivatives, including compounds related to the specified chemical structure. These studies involve the reactivity of certain acetamide derivatives towards nitrogen-based nucleophiles, leading to the formation of various heterocyclic compounds. These synthesized compounds have displayed good antimicrobial activity, with some showing high activity towards most strains. Computational calculations such as HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets have been utilized to correlate experimental findings with theoretical calculations, providing a good confirmation for the anticipated new compounds (Asmaa M. Fahim, Eman H. I. Ismael, 2019).
Antimicrobial and Antitumor Activities
Various derivatives of pyridazinone, including structures similar to the one , have been synthesized and investigated for their biological activities. Studies have shown these compounds to possess significant antimicrobial and antitumor activities. For instance, certain derivatives exhibited potent antiproliferative activities against human cancer cell lines, with some compounds showing better activities compared to existing therapeutic agents. This highlights the potential of these compounds as candidates for further development in antitumor drug discovery (Luye Zhang et al., 2020).
Antioxidant Properties
Research into the antioxidant properties of related compounds has also been conducted. Synthesis and evaluation of a series of derivatives have indicated that some possess notable antioxidant activities, which could be beneficial in combating oxidative stress-related diseases. These findings suggest a promising avenue for the development of new antioxidant agents (Suresh Dhakhda, Malay J. Bhatt, J. Bhatt, 2021).
Propriétés
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3OS/c1-13-3-2-4-16(11-13)21-18(24)12-25-19-10-9-17(22-23-19)14-5-7-15(20)8-6-14/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAFUPBQAGHEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2503458.png)

![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2503460.png)

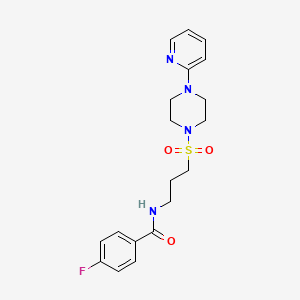
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2503467.png)
![2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2503470.png)
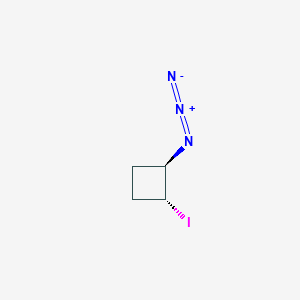
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B2503472.png)
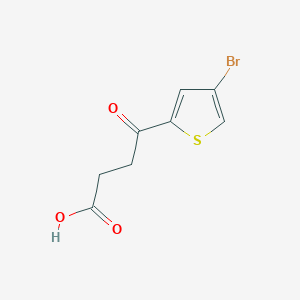
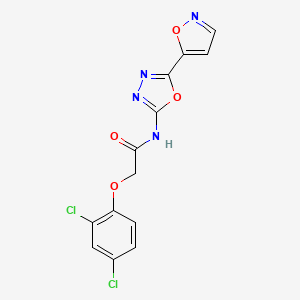
![4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2503476.png)
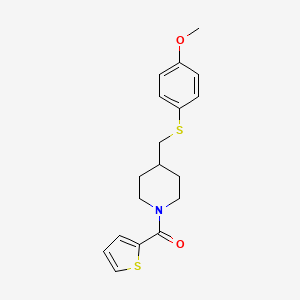
![5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B2503480.png)